molecular formula C16H24N2OS2 B2680406 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 2034307-77-0

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2680406
CAS No.: 2034307-77-0
M. Wt: 324.5
InChI Key: XRUVGWOVASQGPR-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H24N2OS2 and its molecular weight is 324.5. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry Applications

Research has shown the utility of tetrahydro-2H-thiopyran and piperidine derivatives in synthesizing heterocyclic compounds with potential biological activities. For instance, the heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, featuring tetrahydro-2H-thiopyran and N-protected piperidine rings, were synthesized and used as synthons for heterocyclic 1-amino acids in the preparation of tripeptides. These tripeptides, adopting a beta-turn conformation, indicate a relatively rigid structure that persists in solution, demonstrating the importance of these heterocyclic frameworks in designing peptides with defined conformations (Strässler, Linden, & Heimgartner, 1997).

Synthesis and Characterization

The Mannich reaction has been employed in synthesizing N-, S,N-, and Se,N-heterocycles, showcasing the versatility of piperidine derivatives in forming a wide range of heterocyclic structures. This method has facilitated the creation of compounds with various biological activities, highlighting the synthetic utility of these derivatives in generating biologically active heterocycles (Dotsenko et al., 2019).

Molecular Interaction Studies

Investigations into the molecular interactions of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a CB1 cannabinoid receptor antagonist), have provided insights into their binding mechanisms with receptors. These studies have employed molecular modeling to understand the conformational preferences and interactions with the receptor, contributing to the development of receptor antagonists based on the piperidine scaffold (Shim et al., 2002).

Anticancer and Antibacterial Activities

Derivatives of thiophene-3-carboxamide have shown antibacterial and antifungal activities in various studies. The compounds demonstrated significant bioactivity, underscoring the potential of thiophene-3-carboxamide derivatives in developing new antibacterial and antifungal agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS2/c19-16(14-3-8-21-12-14)17-11-13-1-6-18(7-2-13)15-4-9-20-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUVGWOVASQGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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